(Z)-Flunarizine

Description

Flunarizine is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. It is effective in the prophylaxis of migraine, occlusive peripheral vascular disease, vertigo of central and peripheral origin, and as an adjuvant in the therapy of epilepsy.

FLUNARIZINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for vertigo and has 1 investigational indication.

See also: Hydroxyzine (related); Meclizine (related); Cinnarizine (related) ... View More ...

Propriétés

IUPAC Name |

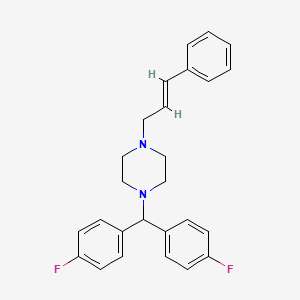

1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMANXXCATUTDDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860646 |

Source

|

| Record name | 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40218-96-0 |

Source

|

| Record name | 1-[Bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40218-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(Z)-Flunarizine's Neuroprotective Mechanism in Neuronal Hypoxia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-Flunarizine, a piperazine (B1678402) derivative, has demonstrated significant neuroprotective properties in the context of neuronal hypoxia and ischemia. Its multifaceted mechanism of action, extending beyond simple calcium channel blockade, makes it a compelling subject of study for the development of therapeutic strategies against hypoxic-ischemic brain injury. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Core Mechanisms of Action

This compound's neuroprotective effects in neuronal hypoxia are primarily attributed to its ability to mitigate the excitotoxic cascade initiated by oxygen and glucose deprivation. This is achieved through a combination of actions on ion channels, neurotransmitter receptors, and cellular metabolism.

Blockade of Voltage-Gated Ion Channels

A cornerstone of Flunarizine's neuroprotective action is its ability to block the excessive influx of ions that triggers neuronal cell death pathways during hypoxia.

-

Calcium Channel Blockade: Flunarizine (B1672889) is a non-selective blocker of voltage-gated calcium channels, with a notable affinity for T-type and N-type channels in neurons.[1][2] During hypoxia, the disruption of cellular energy metabolism leads to membrane depolarization and the subsequent opening of these channels. The resulting influx of Ca²⁺ activates a cascade of detrimental enzymes, including proteases, lipases, and endonucleases, leading to cytoskeletal damage, membrane breakdown, and apoptosis. Flunarizine directly inhibits this Ca²⁺ overload, thereby preserving neuronal integrity.[2]

-

Sodium Channel Blockade: Flunarizine also exhibits inhibitory effects on voltage-gated sodium channels.[3] The influx of Na⁺ contributes to the initial depolarization during hypoxia and can also lead to cytotoxic edema. By blocking these channels, Flunarizine helps to maintain the neuronal membrane potential and reduce cellular swelling.

Modulation of Dopaminergic Neurotransmission

Flunarizine acts as a dopamine (B1211576) D2 receptor antagonist.[4][5][6] Hypoxia can lead to an excessive release of dopamine in brain regions like the striatum, contributing to excitotoxicity.[7] By blocking D2 receptors, Flunarizine may attenuate the downstream signaling pathways activated by this pathological dopamine surge, further protecting neurons from damage.

Preservation of Mitochondrial Function

Mitochondria play a central role in both cell survival and death pathways. Hypoxia impairs mitochondrial respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS) generation, and the release of pro-apoptotic factors. Studies have shown that Flunarizine can protect mitochondria from hypoxia-induced damage.[8][9] It helps to maintain the mitochondrial membrane potential and reduces oxidative stress, thereby preserving cellular energy metabolism and preventing the initiation of the intrinsic apoptotic pathway.[8][9]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in various in vivo and in vitro models of neuronal hypoxia and ischemia.

| Model System | Flunarizine Dose | Key Findings | Reference |

| Rat Model of Hypoxic-Ischemia (Levine Preparation) | 10 mg/kg and 40 mg/kg | Significant reduction in the number of ischemic and severely damaged neurons in the cerebral cortex. | [7] |

| Cultured Rat Cortical Neurons (Oxygen-Glucose Deprivation) | IC₅₀ = 0.94μM (for INa), IC₅₀ = 1.77μM (for ICa) | Concentration-dependent blockade of voltage-gated sodium and calcium currents. | [3] |

| Rat Striatal Membranes | Ki = 112 nM (for D2 receptors) | Competitive antagonist at dopamine D2 receptors. | [6] |

| Rat Cerebral Mitochondria (Hypoxia) | 3 mg/kg | Alleviated cerebral mitochondrial injury, as indicated by higher mitochondrial membrane potential and improved respiratory control rate. | [8][9] |

| Trigeminal Ganglion Neurons (Patch-Clamp) | IC₅₀ = 2.89 µmol/L (for TTX-r Na⁺ currents), IC₅₀ = 2.73 µmol/L (for HVA Ca²⁺ currents) | Concentration-dependent block of tetrodotoxin-resistant sodium currents and high-voltage activated calcium currents. | [10] |

Experimental Protocols

In Vivo Model: The Levine Preparation in Rats

This model induces focal cerebral ischemia and is used to assess the neuroprotective effects of compounds against hypoxic-ischemic brain damage.

Protocol:

-

Animal Preparation: Adult male Wistar rats are anesthetized.

-

Carotid Artery Ligation: The right common carotid artery is exposed and permanently ligated with a silk suture.

-

Hypoxic Exposure: Following a recovery period, the rats are placed in a chamber with a controlled atmosphere of 8% oxygen and 92% nitrogen for a specified duration (e.g., 2.5 hours).

-

Drug Administration: this compound or vehicle is administered at a predetermined time before or after the hypoxic insult.

-

Neurological Assessment: Behavioral tests (e.g., neurological deficit scores) are performed at various time points post-insult.

-

Histological Analysis: After a survival period (e.g., 24-72 hours), the animals are euthanized, and their brains are perfusion-fixed. Brain sections are stained (e.g., with hematoxylin (B73222) and eosin (B541160) or cresyl violet) to assess the extent of neuronal damage in the cortex and hippocampus.[11][12]

In Vitro Model: Oxygen-Glucose Deprivation (OGD) in Cultured Neurons

This model simulates the conditions of ischemia in a controlled in vitro environment, allowing for the direct assessment of drug effects on neuronal survival and function.[13][14][15][16][17]

Protocol:

-

Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media until mature.

-

OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber with a low oxygen concentration (e.g., <1% O₂).

-

Drug Treatment: this compound is added to the culture medium before, during, or after the OGD period.

-

Reoxygenation: After the desired duration of OGD, the glucose-free medium is replaced with regular culture medium, and the cells are returned to a normoxic incubator.

-

Assessment of Cell Viability: Cell death is quantified using assays such as lactate (B86563) dehydrogenase (LDH) release, propidium (B1200493) iodide staining, or MTT assay.

-

Electrophysiological Recordings: Whole-cell patch-clamp recordings can be performed to measure the effects of this compound on ion channel currents.[18][19][20][21]

Mitochondrial Function Assays

These assays are used to evaluate the impact of this compound on mitochondrial integrity and function in the context of hypoxia.

Protocol:

-

Mitochondrial Isolation: Mitochondria are isolated from brain tissue or cultured neurons using differential centrifugation.

-

Mitochondrial Membrane Potential (ΔΨm) Measurement: The fluorescent dye JC-1 or TMRM is used to assess changes in ΔΨm by flow cytometry or fluorescence microscopy. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.

-

Reactive Oxygen Species (ROS) Production: ROS production is measured using fluorescent probes such as MitoSOX Red (for mitochondrial superoxide) or DCFDA.[2]

-

Mitochondrial Respiration: Oxygen consumption rates are measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer to assess the function of the electron transport chain complexes.

Signaling Pathways and Experimental Workflows

References

- 1. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium antagonist flunarizine hydrochloride affects striatal D2 dopamine receptors in the young adult and aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D2 receptor blockade by flunarizine and cinnarizine explains extrapyramidal side effects. A SPECT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Flunarizine limits hypoxia-ischemia induced morphologic injury in immature rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protection of flunarizine on cerebral mitochondria injury induced by cortical spreading depression under hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flunarizine inhibits sensory neuron excitability by blocking voltage-gated Na+ and Ca2+ currents in trigeminal ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel, rapid, computerized method for quantitation of neuronal damage in a rat model of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]

- 14. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 2.17. Cortical neuron cultures and oxygen–glucose deprivation [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. Whole Cell Patch Clamp Protocol [protocols.io]

- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 20. protocols.io [protocols.io]

- 21. whole-cell patch-clamp recording: Topics by Science.gov [science.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of (Z)-Flunarizine

Disclaimer: This document is intended for informational and research purposes only. The synthesis and handling of chemical compounds should only be performed by qualified professionals in appropriate laboratory settings.

Introduction

Flunarizine (B1672889) is a selective calcium channel blocker known for its therapeutic applications in the prophylaxis of migraine, management of vertigo, and as an adjunctive therapy for epilepsy.[1] Chemically, it is 1-[bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-en-1-yl)piperazine. The molecule exists as two geometric isomers, (E) and (Z), at the cinnamylic double bond. The commercially available and therapeutically utilized form is the (E)-isomer.[1]

This guide focuses on the synthesis and purification of the (Z)-isomer of Flunarizine, which is often considered an impurity in the standard synthesis of the drug.[2] Achieving a high-purity (Z)-isomer requires stereoselective synthesis strategies or efficient separation of the E/Z mixture. A plausible and widely used method for generating alkene isomers is the Wittig reaction, which can be tuned to favor the Z-isomer under specific conditions.[3][4]

Synthesis of this compound via Wittig Reaction

The Wittig reaction provides a reliable method for forming a carbon-carbon double bond from a carbonyl compound and a phosphonium (B103445) ylide.[5] To synthesize Flunarizine isomers, this reaction can be employed to couple the benzhydrylpiperazine moiety with the cinnamyl portion. To favor the (Z)-isomer, a non-stabilized ylide is typically used under salt-free conditions.[4]

The overall synthesis can be broken down into two main stages:

-

Preparation of the Phosphonium Ylide: Synthesis of benzyltriphenylphosphonium (B107652) chloride and its conversion to the corresponding ylide.

-

Wittig Reaction and Product Formation: Reaction of the ylide with the appropriate aldehyde to form the E/Z mixture of Flunarizine, followed by separation.

Experimental Protocol: Synthesis

Stage 1: Preparation of 1-(bis(4-fluorophenyl)methyl)piperazine

This intermediate is a common precursor for Flunarizine synthesis.[6]

-

Materials: 4,4'-difluorobenzhydrol, thionyl chloride, piperazine (B1678402), sodium carbonate, toluene.

-

Procedure:

-

Convert 4,4'-difluorobenzhydrol to 1-chloro-1,1-bis(4-fluorophenyl)methane by reacting with thionyl chloride.

-

In a reaction vessel, dissolve piperazine (excess) and sodium carbonate in toluene.

-

Add the 1-chloro-1,1-bis(4-fluorophenyl)methane solution dropwise to the piperazine mixture at room temperature.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and wash with water to remove inorganic salts.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 1-(bis(4-fluorophenyl)methyl)piperazine.

-

Stage 2: Preparation of 2-(1-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde

-

Materials: 1-(bis(4-fluorophenyl)methyl)piperazine, 2-chloroacetaldehyde dimethyl acetal (B89532), potassium carbonate, acetone (B3395972), hydrochloric acid.

-

Procedure:

-

React 1-(bis(4-fluorophenyl)methyl)piperazine with 2-chloroacetaldehyde dimethyl acetal in the presence of potassium carbonate in acetone under reflux to form the acetal-protected intermediate.

-

After the reaction is complete, filter the mixture and evaporate the solvent.

-

Hydrolyze the acetal by treating the residue with a dilute aqueous solution of hydrochloric acid at room temperature until TLC indicates the complete conversion to the aldehyde.

-

Neutralize the solution and extract the product with a suitable organic solvent (e.g., dichloromethane). Dry the organic phase and concentrate to obtain the crude aldehyde.

-

Stage 3: Wittig Reaction to form (Z/E)-Flunarizine

-

Materials: Benzyltriphenylphosphonium chloride, strong base (e.g., n-butyllithium or sodium hydride), anhydrous THF, 2-(1-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde.

-

Procedure:

-

Suspend benzyltriphenylphosphonium chloride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0°C and add the strong base (e.g., n-BuLi) dropwise to generate the orange-red colored ylide. Stir for 30 minutes.

-

Dissolve the crude aldehyde from Stage 2 in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with ethyl acetate (B1210297). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mixture of (E)- and this compound.

-

Purification Protocol

The purification process involves two key steps: separation of the (Z)-isomer from the (E)-isomer and subsequent purification of the desired (Z)-isomer, typically by conversion to its dihydrochloride (B599025) salt and recrystallization.

Experimental Protocol: Isomer Separation and Purification

Step 1: Chromatographic Separation of (Z)- and (E)-Isomers

Separating geometric isomers can be challenging but is often achievable using column chromatography.[7][8]

-

Method: Flash column chromatography.

-

Stationary Phase: Silica (B1680970) gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system such as a hexane/ethyl acetate gradient. The exact ratio should be determined by TLC analysis to achieve optimal separation of the two isomers. The less polar (E)-isomer will typically elute before the more polar (Z)-isomer.

-

Procedure:

-

Prepare a silica gel column using the determined mobile phase.

-

Dissolve the crude E/Z mixture in a minimal amount of dichloromethane (B109758) or the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure (Z)-isomer.

-

Combine the pure (Z)-isomer fractions and evaporate the solvent.

-

Step 2: Conversion to Dihydrochloride Salt and Recrystallization

Conversion to a salt form is a common method for purifying and stabilizing amine compounds.

-

Materials: Purified this compound base, anhydrous isopropanol (B130326), hydrochloric acid (gas or concentrated solution), ethanol.

-

Procedure:

-

Dissolve the purified this compound base in anhydrous isopropanol.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of concentrated HCl in isopropanol until precipitation is complete.

-

Stir the resulting suspension at a low temperature (0-5°C) for 1-2 hours to maximize crystallization.[9]

-

Collect the precipitate by vacuum filtration and wash the solid with cold isopropanol.

-

For further purification, recrystallize the this compound dihydrochloride salt from a suitable solvent system, such as an ethanol/isopropanol mixture.[10] Dissolve the salt in the minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Filter the purified crystals, wash with a cold solvent, and dry under vacuum at 45-55°C.[9]

-

Data Presentation

Table 1: Synthesis and Purification Parameters

| Parameter | Value / Condition | Reference |

| Synthesis Method | Wittig Reaction | [3][11] |

| Key Reactants | Benzyltriphenylphosphonium chloride, 2-(1-(bis(4-fluorophenyl)methyl)piperazin-1-yl)acetaldehyde | N/A |

| Base for Ylide Gen. | n-Butyllithium (n-BuLi) | [5] |

| Reaction Solvent | Anhydrous Tetrahydrofuran (THF) | [5] |

| Reaction Temperature | 0°C to Room Temperature | [5] |

| Isomer Separation | Silica Gel Column Chromatography (Hexane/Ethyl Acetate) | [7][8] |

| Salt Formation | Dihydrochloride in Isopropanol | [9] |

| Purification Method | Recrystallization | [10] |

| Recrystallization Solvent | Ethanol/Isopropanol | [10] |

| Final Product Form | Crystalline Dihydrochloride Salt | [9] |

Table 2: Analytical Characterization Methods for Flunarizine

| Analytical Method | Column / Conditions | Mobile Phase / Detector | Purpose | Reference |

| HPLC Purity Assay | Thermo Scientific Hypersil Gold C18 (50 mm x 4.6 mm, 1.9 µm) | Gradient: Acetonitrile / Ammonium Acetate Buffer; UV at 230 nm | Quantify impurities and determine purity of the final product. | [12][13][14] |

| HPLC (Alternative) | LiChrospher 100 RP-18 | Methanol / Ion Pair Solution (8:2, v/v); UV at 254 nm | Routine analysis of drug substance in tablet preparations. | [15] |

| Melting Point | N/A | N/A | Physical characterization of the final salt form. | N/A |

| NMR Spectroscopy | N/A | N/A | Structural elucidation and confirmation of (Z)-isomer geometry. | [11] |

| Mass Spectrometry | N/A | N/A | Confirm molecular weight (404.5 g/mol for free base). | N/A |

Visualizations

Synthesis Workflow

References

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tsijournals.com [tsijournals.com]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 9. CN104382878A - Flunarizine hydrochloride capsules and preparation method thereof - Google Patents [patents.google.com]

- 10. mt.com [mt.com]

- 11. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 12. Development and validation of a rapid chromatographic method for the analysis of flunarizine and its main production impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Routes for (Z)-Flunarizine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flunarizine, a selective calcium channel antagonist, is a well-established therapeutic agent for the prophylaxis of migraine and the management of vertigo.[1] While the commercially available form is the (E)-isomer, the synthesis and exploration of the (Z)-isomer and its analogs are of significant interest for structure-activity relationship studies and the development of novel therapeutic agents. This technical guide provides an in-depth overview of modern synthetic strategies for accessing (Z)-Flunarizine and its derivatives, with a focus on stereoselective methodologies. Detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways are presented to serve as a comprehensive resource for researchers in medicinal chemistry and drug development.

Introduction

Flunarizine, chemically known as 1-[bis(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine, is a diphenylmethylpiperazine derivative that exhibits calcium antagonist properties.[1][2] Its mechanism of action involves the blockade of voltage-gated calcium channels, which contributes to its efficacy in neurological disorders.[1] The stereochemistry of the cinnamyl group is a critical determinant of its pharmacological activity. While the (E)-isomer is the active pharmaceutical ingredient, the synthesis of the (Z)-isomer, also known as Flunarizine EP Impurity D, is crucial for impurity profiling and for exploring the therapeutic potential of different geometric isomers.[3][4]

This guide will focus on two primary synthetic approaches: a stereoselective route to this compound via the Wittig reaction and a more general, multi-step synthesis that can be adapted for various analogs.

Stereoselective Synthesis of this compound via the Wittig Reaction

A highly effective method for the stereoselective synthesis of (Z)-alkenes is the Wittig reaction, particularly with non-stabilized ylides.[1] This approach has been successfully applied to the synthesis of this compound and its analogs, affording a high ratio of the desired (Z)-isomer.[5]

The overall synthetic strategy involves the preparation of a key aldehyde intermediate, which then undergoes a Wittig reaction with benzyltriphenylphosphonium (B107652) chloride to yield the target (Z)-alkene.

Synthesis of the Aldehyde Intermediate

The synthesis begins with the commercially available 1-[Bis(4-fluorophenyl)methyl]piperazine (B154382).[6] This is reacted with chloroacetaldehyde (B151913) dimethyl acetal (B89532) to form the acetal-protected intermediate, which is then hydrolyzed to the corresponding aldehyde.

The Wittig Reaction and Isomer Separation

The aldehyde intermediate is then subjected to a Wittig reaction with the ylide generated from benzyltriphenylphosphonium chloride and a strong base, such as potassium tert-butoxide.[7] This reaction typically yields a mixture of (E) and (Z) isomers, with the (Z)-isomer being the major product.[5] The isomers can then be separated by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-(2,2-dimethoxyethyl)piperazine

-

To a solution of 1-[Bis(4-fluorophenyl)methyl]piperazine in a suitable solvent (e.g., acetonitrile), add chloroacetaldehyde dimethyl acetal.

-

Add a base, such as potassium carbonate, to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired acetal.

Protocol 2: Synthesis of 1-[Bis(4-fluorophenyl)methyl]-4-piperazineacetaldehyde

-

Dissolve the acetal from Protocol 1 in a mixture of an organic solvent (e.g., acetone) and aqueous acid (e.g., hydrochloric acid).

-

Stir the reaction mixture at room temperature and monitor the hydrolysis by TLC.

-

Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde, which can be used in the next step without further purification.

Protocol 3: Synthesis of (Z)- and (E)-Flunarizine via Wittig Reaction [8]

-

To a solution of 1-[Bis(4-fluorophenyl)methyl]-4-piperazineacetaldehyde (17.0 mmol) in dichloromethane (B109758) (50 ml) under a nitrogen atmosphere, add benzyltriphenylphosphonium chloride (17.9 mmol).[8]

-

Cool the mixture to 5 °C and add potassium tert-butoxide (41.3 mmol) with stirring.[7][8]

-

After the reaction is complete (monitored by TLC), quench the reaction by adding water (100 ml).[7][8]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under vacuum.[8]

-

Purify the crude material by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to separate the (Z) and (E) isomers.[7]

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 1 | 1-[Bis(4-fluorophenyl)methyl]-4-(2,2-dimethoxyethyl)piperazine | 1-[Bis(4-fluorophenyl)methyl]piperazine | Chloroacetaldehyde dimethyl acetal, K₂CO₃ | Acetonitrile (B52724) | Reflux | Good (up to 88%) | [5] |

| 2 | 1-[Bis(4-fluorophenyl)methyl]-4-piperazineacetaldehyde | Acetal from Step 1 | Aqueous HCl | Acetone | Room Temp. | High | [5] |

| 3 | This compound | Aldehyde from Step 2 | Benzyltriphenylphosphonium chloride, t-BuOK | Dichloromethane | 5 °C to RT | 69.4% | [7] |

| 3 | (E)-Flunarizine | Aldehyde from Step 2 | Benzyltriphenylphosphonium chloride, t-BuOK | Dichloromethane | 5 °C to RT | 9.3% | [7] |

Visualization of the Synthetic Pathway

Caption: Stereoselective synthesis of this compound via the Wittig reaction.

General Multi-step Synthesis of Flunarizine and Analogs

A more traditional and versatile approach to the synthesis of Flunarizine and its analogs involves a multi-step sequence starting from bis(4-fluorophenyl)methanone. This route allows for the introduction of various substituents on the cinnamyl moiety for the preparation of a diverse range of analogs.

Synthesis of the Key Intermediate: 1-[Bis(4-fluorophenyl)methyl]piperazine

This key intermediate is synthesized in a three-step process from bis(4-fluorophenyl)methanone.

-

Reduction: The starting ketone is reduced to the corresponding alcohol, bis(4-fluorophenyl)methanol, using a reducing agent like sodium borohydride (B1222165).

-

Chlorination: The alcohol is then converted to the chloride, 4,4'-(chloromethylene)bis(fluorobenzene), by treatment with a chlorinating agent such as hydrochloric acid.

-

Alkylation of Piperazine (B1678402): The resulting chloride is used to alkylate piperazine in the presence of a base to yield 1-[bis(4-fluorophenyl)methyl]piperazine.

Final Alkylation with Cinnamyl Bromide or its Analogs

The final step involves the N-alkylation of 1-[bis(4-fluorophenyl)methyl]piperazine with cinnamyl bromide or a substituted cinnamyl bromide analog. This reaction is typically carried out in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile.

Experimental Protocols

Protocol 4: Synthesis of Bis(4-fluorophenyl)methanol

-

To a solution of bis(4-fluorophenyl)methanone in methanol (B129727) at room temperature, add sodium borohydride in portions.

-

Stir the reaction mixture for 2 hours.

-

Remove the solvent under reduced pressure and add water to the residue.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to obtain the desired alcohol.

Protocol 5: Synthesis of 4,4'-(Chloromethylene)bis(fluorobenzene)

-

To bis(4-fluorophenyl)methanol, add concentrated hydrochloric acid.

-

Heat the mixture to reflux (90-95 °C) for 10 hours.

-

After cooling, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the chloride, which can be used without further purification.

Protocol 6: Synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine

-

To a solution of piperazine and potassium carbonate in THF, add 4,4'-(chloromethylene)bis(fluorobenzene).

-

Heat the reaction mixture to reflux for 8 hours.

-

Cool the mixture, filter, and concentrate the filtrate.

-

Purify the residue by column chromatography to obtain the product.

Protocol 7: Synthesis of (E)-Flunarizine

-

To a solution of 1-[bis(4-fluorophenyl)methyl]piperazine (6.94 mmol) in acetonitrile (20 mL), add (E)-cinnamyl bromide (6.9 mmol) and potassium carbonate.

-

Heat the reaction mixture to reflux for 10 hours.

-

After cooling, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by column chromatography to afford (E)-Flunarizine.

Quantitative Data

| Step | Product | Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 4 | Bis(4-fluorophenyl)methanol | Bis(4-fluorophenyl)methanone | NaBH₄ | Methanol | RT, 2h | 96% | |

| 5 | 4,4'-(Chloromethylene)bis(fluorobenzene) | Bis(4-fluorophenyl)methanol | conc. HCl | - | 90-95°C, 10h | 90% | |

| 6 | 1-[Bis(4-fluorophenyl)methyl]piperazine | 4,4'-(Chloromethylene)bis(fluorobenzene) | Piperazine, K₂CO₃ | THF | Reflux, 8h | 90% | |

| 7 | (E)-Flunarizine | 1-[Bis(4-fluorophenyl)methyl]piperazine | (E)-Cinnamyl bromide, K₂CO₃ | Acetonitrile | Reflux, 10h | 90% |

Visualization of the Synthetic Pathway

Caption: General multi-step synthesis of (E)-Flunarizine.

Synthesis of Flunarizine Analogs

The multi-step synthesis route is readily adaptable for the preparation of Flunarizine analogs. By utilizing substituted cinnamyl bromides or substituted bis(phenyl)methanones, a wide variety of derivatives can be accessed. For instance, the synthesis of tri-fluorinated and chlorinated analogs of Flunarizine has been reported, where halogen atoms are introduced on the cinnamyl phenyl ring.[9] These analogs are synthesized by reacting 1-[bis(4-fluorophenyl)methyl]piperazine with the corresponding substituted cinnamyl chloride.[9] This modularity allows for systematic exploration of structure-activity relationships, potentially leading to compounds with improved pharmacological profiles.

Conclusion

This technical guide has outlined two robust synthetic routes for the preparation of this compound and its analogs. The Wittig reaction provides a stereoselective pathway to the (Z)-isomer, which is essential for detailed pharmacological and toxicological studies. The general multi-step synthesis offers a versatile platform for the creation of a library of Flunarizine analogs, enabling further drug discovery efforts. The detailed experimental protocols and tabulated data provided herein are intended to be a valuable resource for chemists and pharmacologists working in the field of calcium channel modulators.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flunarizine EP Impurity D | CAS No: 693765-11-6 [aquigenbio.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Buy 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 [smolecule.com]

- 7. Flunarizine EP Impurity D synthesis - chemicalbook [chemicalbook.com]

- 8. 1-[Bis(4-fluorophenyl)methyl]-4-[(2Z)-3-phenylprop-2-en-1-yl]piperazine-1,4-diium dichloride hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103130746A - Flunarizine derivative, preparation method and use thereof - Google Patents [patents.google.com]

In Vitro Effects of (Z)-Flunarizine on ATP1A3 Gene Mutations

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive overview of the in vitro studies conducted to assess the effects of (Z)-Flunarizine on cellular models harboring mutations in the ATP1A3 gene, a primary cause of Alternating Hemiplegia of Childhood (AHC).

Introduction

Mutations in the ATP1A3 gene, which encodes the α3 subunit of the Na+/K+-ATPase pump, are the primary cause of Alternating Hemiplegia of Childhood (AHC), a severe neurological disorder.[1] The resulting dysfunction of the Na+/K+-ATPase pump is believed to lead to downstream effects, including disruptions in ion homeostasis and neuronal excitability.[1] Flunarizine (B1672889), a non-selective calcium channel blocker, is one of the most commonly used prophylactic treatments for the paroxysmal symptoms of AHC.[2][3] However, its precise mechanism of action in the context of ATP1A3 mutations is not well understood.[4] This guide synthesizes the available in vitro research that has investigated the direct effects of flunarizine on cellular models of AHC.

Hypothesized Mechanism of Action of Flunarizine in AHC

The prevailing hypothesis for the therapeutic action of flunarizine in AHC posits an indirect effect on the downstream consequences of ATP1A3 mutations. Dysfunction of the Na+/K+-ATPase pump can lead to an increase in intracellular calcium levels.[1] As a calcium channel blocker, flunarizine may mitigate this calcium overload, thereby alleviating some of the neuronal hyperexcitability.[1]

In Vitro Experimental Evidence

Despite its clinical use, in vitro studies have not demonstrated a direct restorative effect of flunarizine on the function of mutant ATP1A3 proteins. The following sections detail the key experimental approaches and findings.

Study 1: Flunarizine Effects on a Stress-Induced Phenotype in iPSC-Derived Neurons

An investigation into the effects of flunarizine on a cellular model of AHC utilized induced pluripotent stem cell (iPSC)-derived cortical neurons from a patient with the severe E815K mutation.

-

Cell Lines: Patient-specific iPSCs with the E815K ATP1A3 mutation and isogenic controls where the mutation was corrected.

-

Neuronal Differentiation: iPSCs were differentiated into cortical neurons.

-

Culture System: Neurons were cultured on microelectrode arrays (MEAs) to measure electrical activity.

-

Stress Induction: Cellular stress was induced by elevating the temperature to mimic a physiological trigger of AHC episodes.

-

Drug Treatment: Flunarizine was applied to the neuronal cultures.

-

Outcome Measure: Neuronal activity (e.g., firing rate, network bursting) was recorded and analyzed.

| Cell Line | Condition | Outcome | Flunarizine Effect |

| ATP1A3+/E815K | Baseline | Lower overall activity compared to controls | Not Assessed |

| ATP1A3+/E815K | Post-Heat Stress | Hyperactivity phenotype | No impact on hyperactivity |

| Isogenic Control | Post-Heat Stress | No hyperactivity | Not Applicable |

Study 2: High-Throughput Screening for Rescue of Mutant ATP1A3 Function

A high-throughput screen of 2,729 drugs and drug-like compounds was conducted to identify molecules capable of rescuing the functional defects of ATP1A3 mutants.

-

Cell Lines: Cells stably expressing ATP1A3 mutants, with a focus on E815K for the primary screen.[5]

-

Primary Assay (Thallium Uptake): A fluorescence-based thallium uptake assay was used as a surrogate for measuring Na+/K+-ATPase ion transport activity.[5] An increase in thallium influx would indicate restored pump function.

-

Validation Assay (Cell Surface Biotinylation): For compounds that showed activity in the primary screen, a cell surface biotinylation assay followed by western blot analysis was used to determine if the compound rescued the plasma membrane expression of the mutant ATP1A3 protein.[5]

| Assay | ATP1A3 Mutant | Compound | Outcome |

| Thallium Uptake | E815K | Flunarizine | Did not exhibit activity[5] |

| Thallium Uptake | E815K | 4 other compounds | Showed consistent activity[5] |

Discussion and Future Directions

The available in vitro evidence suggests that the clinical benefits of flunarizine in AHC are unlikely to stem from a direct restoration of mutant ATP1A3 protein function or trafficking. The negative results from both a functional neuronal assay and a high-throughput screen for functional rescue point towards an indirect mechanism of action.

Future in vitro research should focus on:

-

Investigating Downstream Pathways: Elucidating the precise downstream consequences of ATP1A3 mutations on intracellular signaling cascades, particularly those related to calcium homeostasis and neuronal excitability.

-

More Complex Cellular Models: Utilizing more complex in vitro models, such as neuronal co-cultures or brain organoids, to better recapitulate the cellular environment of the brain and investigate the effects of flunarizine on network-level activity.

-

Exploring Alternative Mechanisms: Investigating other potential mechanisms of flunarizine, such as its effects on other ion channels or its antihistaminic properties, in the context of AHC cellular models.

Summary

This technical guide has summarized the key in vitro studies investigating the effects of this compound on cellular models of ATP1A3 mutations. The current data indicate that flunarizine does not directly rescue the function or cell surface expression of mutant ATP1A3 proteins. Its therapeutic efficacy in AHC is likely due to its role as a calcium channel blocker, which may ameliorate the downstream consequences of Na+/K+-ATPase dysfunction. Further in vitro research is necessary to fully elucidate its mechanism of action and to identify more targeted therapeutic strategies for AHC.

References

- 1. Effect of Flunarizine on Alternating Hemiplegia of Childhood in a Patient with the p.E815K Mutation in ATP1A3: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular and clinical characteristics of ATP1A3-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alternating Hemiplegia of Childhood: Genotype–Phenotype Correlations in a Cohort of 39 Italian Patients [frontiersin.org]

- 5. ahckids.org [ahckids.org]

(Z)-Flunarizine: A Novel Avenue in Anti-Prion Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prion diseases, a group of fatal neurodegenerative disorders, are characterized by the misfolding of the cellular prion protein (PrPC) into a pathogenic isoform (PrPSc). The current therapeutic landscape for these diseases is barren, necessitating the exploration of novel chemical scaffolds and mechanisms of action. This technical document details the anti-prion activity of (Z)-Flunarizine, a diphenylmethylpiperazine derivative traditionally used as a calcium channel blocker for the treatment of migraine.[1][2] This guide will consolidate the existing quantitative data, delineate the experimental methodologies employed in its evaluation, and visualize the pertinent biological pathways and experimental workflows.

Introduction

Flunarizine has been identified as a potent anti-prion compound through a yeast-based screening strategy.[3] Its ability to inhibit PrPSc propagation in both cellular and animal models of prion disease has opened a new chapter in the quest for effective therapeutics.[3][4][5] This document serves as a comprehensive resource for researchers aiming to build upon these findings, providing a detailed overview of the compound's anti-prion properties and the experimental frameworks used to characterize them.

Quantitative Efficacy of this compound and its Analogs

The anti-prion activity of Flunarizine and its derivatives has been quantified in various experimental settings. The following tables summarize the key efficacy data.

Table 1: In Vitro Anti-Prion Activity of this compound

| Cell Line | Prion Strain | IC50 (µM) | Reference |

| MovS6 | 127S | 3.9 | [3] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Prion Disease

| Animal Model | Prion Strain | Treatment Regimen | Mean Survival Time Increase (%) | Statistical Significance (p-value) | Reference |

| tg338 mice | 127S | 20 mg/kg, three times per week, from 40 days post-infection | ~6 | < 0.0146 | [3] |

Table 3: Anti-Prion Activity of Flunarizine Structural Analogs

| Compound | IC50 (µM) in MovS6 cells (127S strain) | Reference |

| Azelastine | ≤ 4 | [3] |

| Duloxetine | ≤ 4 | [3] |

| Ebastine | ≤ 4 | [3] |

| Loperamide | ≤ 4 | [3] |

| Metixene | ≤ 4 | [3] |

| Seven other analogs | 4 - 20 | [3] |

| Ten other analogs | ≤ 4 | [3] |

Experimental Protocols

The following sections provide a detailed description of the key experimental methodologies used to evaluate the anti-prion activity of this compound.

Cell-Based Prion Propagation Assay

-

Cell Line: MovS6 cells, a murine neuroblastoma cell line susceptible to prion infection.

-

Prion Strain: 127S scrapie prion strain.

-

Protocol:

-

MovS6 cells are chronically infected with the 127S prion strain.

-

Infected cells are treated with varying concentrations of this compound or its analogs.

-

After a specified incubation period, the cells are lysed.

-

The cell lysates are treated with Proteinase K (PK) to digest the normal PrPC, leaving the PK-resistant PrPSc core.

-

The amount of remaining PrPSc is quantified using dot blotting or Western blotting with an anti-PrP antibody.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the reduction in PrPSc levels against the compound concentration.

-

Organotypic Cerebellar Slice Culture Model

-

Model: Mouse cerebellum organotypic slice cultures provide a more complex ex vivo model that preserves the neural architecture.

-

Protocol:

-

Cerebellar slices are prepared from mouse pups.

-

The slices are infected with prions.

-

Infected slices are treated with the test compounds.

-

After the treatment period, the slices are homogenized.

-

PrPSc levels are determined by Western blotting following PK digestion.

-

In Vivo Animal Studies

-

Animal Model: tg338 mice, which overexpress ovine PrP and are highly susceptible to the 127S prion strain.

-

Protocol:

-

Mice are intracerebrally inoculated with a high dose of 127S prion.

-

Treatment with this compound (e.g., 20 mg/kg administered intraperitoneally three times a week) is initiated at a late stage of the disease (e.g., 40 days post-infection).

-

A control group receives the vehicle (e.g., DMSO).

-

The survival of the mice in both groups is monitored and recorded.

-

Statistical analysis (e.g., Kruskal-Wallis test) is used to determine the significance of any observed increase in survival time.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action of this compound and the experimental workflows.

Caption: Proposed mechanism of this compound's anti-prion activity via PFAR inhibition.

Caption: Experimental workflow for evaluating the anti-prion activity of this compound.

References

- 1. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flunarizine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rare or neglicted diseases - Laboratoire d'Innovation Thérapeuthique - UMR 7200 - University of Strasbourg [medchem.unistra.fr]

- 5. Anti-prion Drugs Targeting the Protein Folding Activity of the Ribosome Reduce PABPN1 Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Blockade: An In-depth Technical Guide to the Non-Canonical Molecular Targets of (Z)-Flunarizine

For Researchers, Scientists, and Drug Development Professionals

(Z)-Flunarizine, a diphenylpiperazine derivative, is a well-established calcium channel blocker utilized in the prophylactic treatment of migraine and the management of vertigo. While its therapeutic effects have been largely attributed to its ability to inhibit voltage-gated calcium influx, a growing body of evidence reveals a more complex pharmacological profile. This technical guide delves into the molecular targets of this compound beyond calcium channels, providing a comprehensive overview of its interactions with key neurotransmitter systems and cellular organelles. This document is intended to serve as a resource for researchers and drug development professionals seeking a deeper understanding of Flunarizine's multifaceted mechanism of action.

Quantitative Analysis of this compound's Molecular Interactions

To facilitate a clear comparison of this compound's affinity for its various molecular targets, the following table summarizes the available quantitative data from in vitro studies.

| Target | Parameter | Value (nM) | Species/Tissue | Reference(s) |

| Dopamine (B1211576) D1 Receptor | Kᵢ | 532 ± 39 | Rat Striatum | [1] |

| Dopamine D2 Receptor | Kᵢ | 112 ± 9 | Rat Striatum | [1] |

| Histamine H1 Receptor | Kᵢ | ~86 | Guinea Pig Brain | [2] |

| Serotonin (B10506) Transporter (SERT) | IC₅₀ (Serotonin Uptake) | 1000 | Human/Rat Platelets | [3][4] |

| IC₅₀ (Serotonin Uptake) | 5000 | Rat Synaptosomes | [3][4] | |

| Voltage-Gated Sodium Channels (INa) | IC₅₀ | 940 | Cultured Rat Cortical Neurons | [5] |

| Mitochondria | Inhibition of Permeability Transition | < 50,000 | Rat Liver Mitochondria | [6] |

Dopamine Receptor Antagonism

This compound exhibits antagonistic properties at both dopamine D1 and D2 receptors, with a higher affinity for the D2 subtype. This interaction is thought to contribute to some of its therapeutic effects and side-effect profile, particularly the potential for extrapyramidal symptoms.

Signaling Pathway: Dopamine D2 Receptor Antagonism

The following diagram illustrates the antagonistic action of Flunarizine (B1672889) at the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that typically inhibits adenylyl cyclase.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine Receptors

The binding affinity of this compound for dopamine D1 and D2 receptors is typically determined using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Kᵢ) of this compound for dopamine D1 and D2 receptors.

Materials:

-

Rat striatal membranes (source of dopamine receptors)

-

[³H]SCH23390 (radioligand for D1 receptors)

-

[³H]Spiperone (radioligand for D2 receptors)

-

This compound (test compound)

-

Unlabeled SCH23390 and Spiperone (for determining non-specific binding)

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Methodology:

-

Membrane Preparation: Homogenize rat striatum in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.

-

Binding Assay:

-

In a series of tubes, combine the striatal membrane preparation with a fixed concentration of the radioligand ([³H]SCH23390 for D1, [³H]Spiperone for D2).

-

Add increasing concentrations of this compound to these tubes.

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of the corresponding unlabeled ligand).

-

Incubate the mixture at a specific temperature (e.g., 37°C) for a set period to reach equilibrium.

-

-

Filtration and Washing: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of Flunarizine that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

References

- 1. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of verapamil, D 600, flunarizine and nifedipine with cerebral histamine-receptors. | BioGRID [thebiogrid.org]

- 3. Effect of flunarizine and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Flunarizine blocks voltage-gated Na(+) and Ca(2+) currents in cultured rat cortical neurons: A possible locus of action in the prevention of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-related inversion of cinnarizine and flunarizine effects on mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of (Z)-Flunarizine's Antihistaminic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the antihistaminic effects of flunarizine (B1672889). However, there is a significant lack of publicly available data specifically characterizing the (Z)-isomer of flunarizine. The quantitative data and experimental protocols detailed below pertain to "flunarizine" without specification of its geometric isomer, and it is widely documented that the commercially available and studied form is predominantly the (E)-isomer. The (Z)-isomer is often referenced as an impurity. Therefore, the following information should be interpreted with this context in mind.

Introduction

Flunarizine is a diphenylpiperazine derivative widely recognized as a selective calcium channel blocker.[1][2][3][4] Beyond its primary mechanism of action, flunarizine also exhibits significant antagonist activity at the histamine (B1213489) H1 receptor, classifying it as a first-generation antihistamine.[5] This dual pharmacology contributes to its therapeutic applications in the prophylaxis of migraine and the management of vertigo.[6][7][8] This technical guide focuses on the antihistaminic properties of flunarizine, presenting available quantitative data, detailing relevant experimental methodologies, and visualizing associated signaling pathways.

Quantitative Data on Antihistaminic Effects

The antihistaminic activity of flunarizine has been quantified through in vitro binding assays, which measure the affinity of the compound for the histamine H1 receptor. The inhibitory constant (Ki) is a key parameter representing this affinity, with a lower Ki value indicating higher binding affinity.

| Compound | Receptor | Radioligand | Preparation | Ki (nM) | Reference |

| Flunarizine | Histamine H1 | [3H]Pyrilamine | Guinea-pig cerebellar membranes | 86 | [9] |

| Flunarizine | Histamine H1 | Not Specified | Not Specified | 68 |

Note: The geometric isomer of flunarizine was not specified in these studies. Given that the IUPAC name for flunarizine in major databases corresponds to the (E)-isomer, it is probable that this data reflects the activity of the (E)-isomer or a mixture of isomers.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antihistaminic effects of compounds like flunarizine.

Radioligand Binding Assay for Histamine H1 Receptor

This in vitro assay directly measures the affinity of a test compound for the histamine H1 receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound for the histamine H1 receptor.

Materials:

-

Receptor Source: Membranes prepared from tissues rich in H1 receptors, such as guinea pig cerebellum or cells recombinantly expressing the human H1 receptor.

-

Radioligand: Typically [3H]mepyramine (also known as [3H]pyrilamine), a well-characterized H1 antagonist.

-

Test Compound: (Z)-Flunarizine (or unspecified flunarizine).

-

Non-specific Binding Control: A high concentration of a known H1 antagonist (e.g., unlabeled mepyramine or diphenhydramine) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a vacuum manifold.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer to a desired protein concentration.

-

Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of [3H]mepyramine (typically at or below its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]mepyramine against the logarithm of the test compound concentration. The IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay:

Figure 1. Workflow for a typical radioligand binding assay.

Functional Antagonism Assay: Guinea Pig Ileum Contraction

This ex vivo assay assesses the functional antagonism of a test compound by measuring its ability to inhibit histamine-induced smooth muscle contraction.

Objective: To determine the potency of a test compound as a functional antagonist at the histamine H1 receptor.

Materials:

-

Tissue: Freshly isolated terminal ileum from a guinea pig.

-

Physiological Salt Solution: Tyrode's or Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Organ Bath: A thermostatically controlled chamber to maintain the tissue.

-

Isotonic Transducer and Recording System: To measure and record tissue contractions.

-

Histamine: As the agonist.

-

Test Compound: this compound (or unspecified flunarizine).

Procedure:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated, cleaned, and suspended in the organ bath containing the physiological salt solution.

-

Equilibration: The tissue is allowed to equilibrate under a small resting tension until a stable baseline is achieved.

-

Control Response: A cumulative concentration-response curve to histamine is generated by adding increasing concentrations of histamine to the bath and recording the resulting contractions.

-

Antagonist Incubation: The tissue is washed to return to baseline, and then incubated with a fixed concentration of the test compound for a predetermined period.

-

Antagonism Measurement: In the presence of the test compound, a second cumulative concentration-response curve to histamine is generated.

-

Data Analysis: The rightward shift of the histamine concentration-response curve in the presence of the antagonist is quantified. A Schild plot analysis can be performed by repeating the experiment with multiple concentrations of the antagonist to determine the pA2 value, which is a measure of the antagonist's potency.

Experimental Setup for Guinea Pig Ileum Contraction Assay:

References

- 1. Flunarizine - Wikipedia [en.wikipedia.org]

- 2. flunarizine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Flunarizine. A reappraisal of its pharmacological properties and therapeutic use in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] PHARMACOLOGICAL PROFILE OF FLUNARIZINE : A CALCIUM CHANNEL BLOCKER | Semantic Scholar [semanticscholar.org]

- 5. Functional gastrointestinal disorders in migrainous children: efficacy of flunarizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of symmetrical azine derivatives as novel tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. Clinical efficacy and safety of flunarizine tablets combined with betahistine hydrochloride tablets in patients with vertebrobasilar insufficiency vertigo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

(Z)-Flunarizine: A Technical Guide to its Modulation of Serotonin and Dopamine D2 Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-Flunarizine, a diphenylpiperazine derivative, is a widely recognized calcium channel blocker. However, its pharmacological profile extends to the modulation of key neurotransmitter systems, notably the serotonergic and dopaminergic pathways. This technical guide provides an in-depth analysis of this compound's interaction with serotonin (B10506) and dopamine (B1211576) D2 receptors, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and neuropharmacology.

Introduction

This compound is clinically utilized for the management of migraine and vertigo.[1] Its therapeutic effects are primarily attributed to its ability to block voltage-gated calcium channels.[1] Nevertheless, a growing body of evidence indicates that this compound also exhibits significant activity at dopamine D2 receptors and influences serotonergic transmission.[1][2] Understanding these off-target activities is crucial for a complete comprehension of its mechanism of action, potential side effects, and opportunities for drug repurposing. This guide focuses specifically on the modulatory role of this compound on dopamine D2 receptors and the serotonin transporter (SERT).

Quantitative Data: Binding Affinity and Functional Inhibition

The following tables summarize the available quantitative data for the interaction of this compound with dopamine receptors and the serotonin transporter.

Table 1: Dopamine Receptor Binding Affinities of this compound

| Receptor Subtype | Radioligand | Tissue/System | Ki (nM) | Reference |

| Dopamine D2 | [3H]-Spiperone | Rat Striatum | 112 ± 9 | [2] |

| Dopamine D1 | [3H]-SCH 23390 | Rat Striatum | 532 ± 39 | [2] |

Table 2: Serotonin Transporter (SERT) Functional Inhibition by this compound

| Assay | Tissue/System | IC50 (µM) | Reference |

| [3H]-Serotonin Uptake | Human Blood Platelets | 1 | [3][4] |

| [3H]-Serotonin Uptake | Rat Synaptosomes | 5 | [3][4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of this compound with dopamine D2 receptors and the serotonin transporter.

Dopamine D2 Receptor Radioligand Competition Binding Assay

This protocol describes a typical competition binding assay to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using [3H]-Spiperone as the radioligand.[5][6]

Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-Spiperone to D2 receptors (IC50), from which the Ki value can be calculated.

Materials:

-

Membrane Preparation: Rat striatal tissue or cells expressing recombinant human D2 receptors.

-

Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol or Butaclamol).

-

Test Compound: this compound at a range of concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer to a final protein concentration of 100-200 µg/mL.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Membrane suspension.

-

This compound at various concentrations (typically in triplicate). For total binding, add buffer instead of the test compound. For non-specific binding, add the non-labeled antagonist.

-

[3H]-Spiperone at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin Transporter (SERT) Uptake Assay

This protocol outlines a method to measure the functional inhibition of the serotonin transporter by this compound in synaptosomes using [3H]-Serotonin.[7][8]

Objective: To determine the concentration of this compound that inhibits 50% of the specific uptake of [3H]-Serotonin into synaptosomes (IC50).

Materials:

-

Synaptosome Preparation: Freshly isolated rat brain tissue (e.g., cortex or striatum).

-

Radiolabeled Substrate: [3H]-Serotonin (5-Hydroxytryptamine).

-

Non-specific Uptake Control: A known SERT inhibitor (e.g., 10 µM Fluoxetine).

-

Test Compound: this compound at a range of concentrations.

-

Krebs-Ringer Buffer: Containing appropriate salts, glucose, and aerated with 95% O2/5% CO2.

-

Filtration System: As described for the binding assay.

-

Scintillation Counter.

Procedure:

-

Synaptosome Preparation: Homogenize brain tissue in sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction (P2 pellet). Resuspend the synaptosomes in Krebs-Ringer buffer.

-

Pre-incubation: Pre-incubate aliquots of the synaptosomal suspension with either buffer (for total uptake), the non-specific uptake control, or varying concentrations of this compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding [3H]-Serotonin at a concentration close to its Km for the transporter.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Uptake Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of specific uptake against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This protocol describes a functional assay to measure the antagonistic effect of this compound on dopamine D2 receptor-mediated inhibition of cAMP production.[9]

Objective: To determine the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production (IC50).

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

D2 Receptor Agonist: e.g., Quinpirole or Dopamine.

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Test Compound: this compound at a range of concentrations.

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Cell Culture Reagents.

Procedure:

-

Cell Culture: Culture the D2-expressing cells to an appropriate confluency in 96-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to all wells. Forskolin is used to stimulate adenylyl cyclase and create a measurable level of cAMP that can be inhibited by the D2 agonist.

-

Incubation: Incubate for 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels (or the assay signal, which is often inversely proportional to cAMP) against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximum agonist-induced inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a representative experimental workflow.

Caption: Dopamine D2 Receptor Signaling Pathway.

References

- 1. Atypical antipsychotic profile of flunarizine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of flunarizine with dopamine D2 and D1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of flunarizine and calcium on serotonin uptake in human and rat blood platelets and rat synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antidepressant-Like Activity of Flunarizine in Modified Tail Suspension Test in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Early Development of (E)-Flunarizine: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Flunarizine, originally identified by Janssen Pharmaceutica in 1968 with the research code R14950, is a selective calcium antagonist that has become a notable therapeutic agent, particularly in the prophylaxis of migraine and the management of vertigo.[1] This diphenylmethylpiperazine derivative, structurally related to cinnarizine, emerged from early research focused on compounds with vasodilatory and antihistaminic properties.[1] Its development was driven by the recognition of calcium's critical role in cellular function and the potential for selective calcium entry blockers to treat a variety of neurological and vascular disorders. This technical guide provides a comprehensive overview of the discovery and early-stage development of (E)-Flunarizine, detailing its synthesis, preclinical pharmacology, and pharmacokinetic profile.

A Note on Stereochemistry: It is important to clarify that the pharmacologically active and commercially developed isomer of Flunarizine (B1672889) is the (E)-isomer, formally named 1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine. While the (Z)-isomer exists, the vast body of research and clinical use pertains to the (E)-stereoisomer. This guide will henceforth refer to the compound as (E)-Flunarizine to maintain chemical accuracy.

Chemical Synthesis

The synthesis of (E)-Flunarizine has been approached through several routes. A common and efficient method involves a five-step pathway starting from 4,4'-difluorobenzophenone (B49673). An alternative, high-yield, two-step industrial method has also been described.

Five-Step Synthetic Pathway

A prevalent laboratory-scale synthesis of (E)-Flunarizine is a five-step process that offers good yields and is amenable to scale-up.[1]

Experimental Protocol:

Step 1: Reduction of 4,4'-difluorobenzophenone to bis(4-fluorophenyl)methanol (B1266172)

-

To a solution of 4,4'-difluorobenzophenone in methanol (B129727) at room temperature, sodium borohydride (B1222165) is added portion-wise.

-

The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield bis(4-fluorophenyl)methanol.

Step 2: Chlorination of bis(4-fluorophenyl)methanol

-

The bis(4-fluorophenyl)methanol is dissolved in a suitable solvent and reacted with a chlorinating agent, such as thionyl chloride or hydrochloric acid, typically at reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the excess chlorinating agent and solvent are removed under reduced pressure to afford 4,4'-(chloromethylene)bis(fluorobenzene). This intermediate is often used in the next step without further purification.

Step 3: Synthesis of 1-[bis(4-fluorophenyl)methyl]piperazine

-

The crude 4,4'-(chloromethylene)bis(fluorobenzene) is reacted with an excess of piperazine (B1678402) in a suitable solvent like tetrahydrofuran (B95107) (THF) in the presence of a base such as potassium carbonate.

-

The reaction mixture is heated to reflux and maintained until the starting material is consumed.

-

The inorganic salts are filtered off, and the filtrate is concentrated to give the crude 1-[bis(4-fluorophenyl)methyl]piperazine, which can be purified by crystallization or chromatography.